molecular formula C15H16ClN B6280847 [(2-chlorophenyl)(4-methylphenyl)methyl](methyl)amine CAS No. 1156262-58-6

[(2-chlorophenyl)(4-methylphenyl)methyl](methyl)amine

Cat. No. B6280847
CAS RN: 1156262-58-6
M. Wt: 245.7
InChI Key:
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Description

[(2-Chlorophenyl)(4-methylphenyl)methyl](methyl)amine, commonly referred to as ‘2C-P’, is a synthetic psychedelic drug of the phenethylamine and phenylisopropylamine classes. It was first synthesized in 1978 by Alexander Shulgin, an American biochemist and pharmacologist. 2C-P is a powerful hallucinogen, and is considered to be among the most potent of the 2C-x family of psychedelic drugs.

Scientific Research Applications

2C-P has been used in scientific research for a variety of purposes. It has been used in investigations of the cognitive effects of psychedelic drugs, and as a tool to study the effects of psychedelics on the brain. It has also been used to study the effects of psychedelics on mood and behavior. Additionally, 2C-P has been used to study the effects of psychedelics on creativity and problem-solving ability.

Mechanism of Action

The mechanism of action of 2C-P is not fully understood. However, it is believed to act as a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. This activation of serotonin receptors is thought to be the primary mechanism by which 2C-P produces its psychedelic effects.
Biochemical and Physiological Effects
2C-P produces a wide range of biochemical and physiological effects. It increases levels of serotonin and dopamine in the brain, which can produce feelings of euphoria and altered perception. It can also cause changes in heart rate, blood pressure, and body temperature. Additionally, 2C-P can cause changes in pupil size and body movements.

Advantages and Limitations for Lab Experiments

2C-P has several advantages and limitations when used in laboratory experiments. One advantage is that it is a potent hallucinogen, which makes it well-suited for use in studies of the effects of psychedelics on the brain. Additionally, 2C-P is relatively easy to synthesize, which makes it more accessible for research purposes. One limitation is that 2C-P can produce significant physiological effects, which can make it difficult to control for in experiments. Additionally, 2C-P is a Schedule I controlled substance, which can make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on 2C-P. One potential direction is to further investigate the effects of 2C-P on cognitive performance. Additionally, further research could be conducted to explore the effects of 2C-P on mood and behavior. Additionally, further research could be conducted to explore the potential therapeutic applications of 2C-P. Finally, further research could be conducted to explore the long-term effects of 2C-P on the brain and body.

Synthesis Methods

2C-P is synthesized from 4-methylpropiophenone and 2-chlorobenzaldehyde. The synthesis is carried out in two steps. In the first step, 4-methylpropiophenone is reacted with hydrochloric acid and sodium nitrite in aqueous sodium hydroxide to form 4-methyl-2-nitropropiophenone. In the second step, 4-methyl-2-nitropropiophenone is reacted with 2-chlorobenzaldehyde in the presence of sodium hydroxide to form 2C-P.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2-chlorophenyl)(4-methylphenyl)methyl](methyl)amine involves the reaction of 2-chlorobenzaldehyde with 4-methylbenzylamine to form the corresponding imine intermediate, which is then reduced with sodium borohydride to yield the desired product.", "Starting Materials": ["2-chlorobenzaldehyde", "4-methylbenzylamine", "sodium borohydride", "methanol", "hydrochloric acid"], "Reaction": [ "Step 1: Dissolve 2-chlorobenzaldehyde (1.0 equiv) and 4-methylbenzylamine (1.2 equiv) in methanol and add a catalytic amount of hydrochloric acid.", "Step 2: Stir the reaction mixture at room temperature for 24 hours to form the imine intermediate.", "Step 3: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction with water and extract the product with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to yield the desired product." ] }

CAS RN

1156262-58-6

Product Name

[(2-chlorophenyl)(4-methylphenyl)methyl](methyl)amine

Molecular Formula

C15H16ClN

Molecular Weight

245.7

Purity

95

Origin of Product

United States

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